molecular formula C14H19F4NSn B14278320 1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine CAS No. 137812-29-4

1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine

Cat. No.: B14278320
CAS No.: 137812-29-4
M. Wt: 396.01 g/mol
InChI Key: ICQWNZDIXWJSMB-UHFFFAOYSA-N
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Description

1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine is a fluorinated organotin compound It is characterized by the presence of a piperidine ring attached to a tetrafluorophenyl group, which is further substituted with a trimethylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine typically involves the following steps:

    Formation of the Tetrafluorophenyl Intermediate: The starting material, 2,3,5,6-tetrafluorophenyl, is prepared through halogenation reactions.

    Introduction of the Trimethylstannyl Group: The tetrafluorophenyl intermediate undergoes a reaction with trimethyltin chloride in the presence of a catalyst, such as palladium, to form the trimethylstannyl derivative.

    Attachment of the Piperidine Ring: The final step involves the nucleophilic substitution reaction of the trimethylstannyl derivative with piperidine under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of tin.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like halides and nucleophiles are used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, oxidized or reduced tin compounds, and coupled products with new carbon-carbon bonds.

Scientific Research Applications

1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Materials Science: The compound is explored for its potential in creating novel materials with unique properties.

    Medicinal Chemistry: Researchers investigate its potential as a precursor for drug development.

    Catalysis: It serves as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can undergo transmetalation, where the tin atom transfers its organic group to another metal, such as palladium, in coupling reactions. The fluorinated phenyl group enhances the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a trimethylstannyl group.

    2,3,5,6-Tetrafluoro-4-methylpyridine: Contains a pyridine ring instead of a piperidine ring.

    4-trifluoromethyl-2,3,5,6-tetrafluorothiophenol: Features a thiophenol group instead of a piperidine ring.

Properties

CAS No.

137812-29-4

Molecular Formula

C14H19F4NSn

Molecular Weight

396.01 g/mol

IUPAC Name

trimethyl-(2,3,5,6-tetrafluoro-4-piperidin-1-ylphenyl)stannane

InChI

InChI=1S/C11H10F4N.3CH3.Sn/c12-7-6-8(13)10(15)11(9(7)14)16-4-2-1-3-5-16;;;;/h1-5H2;3*1H3;

InChI Key

ICQWNZDIXWJSMB-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=C(C(=C(C(=C1F)F)N2CCCCC2)F)F

Origin of Product

United States

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